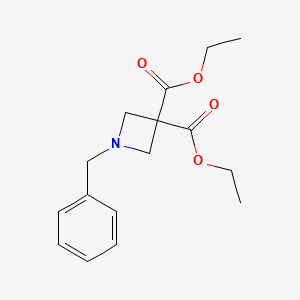

Diethyl 1-benzylazetidine-3,3-dicarboxylate

Description

BenchChem offers high-quality Diethyl 1-benzylazetidine-3,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1-benzylazetidine-3,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 1-benzylazetidine-3,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNAKGKJEBUHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467375 | |

| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642411-11-8 | |

| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 1-benzylazetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines a robust synthetic protocol and detailed characterization data to support researchers in its preparation and application.

Introduction

Azetidine scaffolds are of significant interest in drug development due to their unique conformational constraints and their ability to serve as versatile pharmacophores. Diethyl 1-benzylazetidine-3,3-dicarboxylate, in particular, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the diester functionality at the 3-position allows for further chemical modifications, making it a crucial component in the design of novel therapeutics. This guide details a reliable synthetic route and the expected analytical characterization of this compound.

Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

The synthesis of diethyl 1-benzylazetidine-3,3-dicarboxylate is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the cyclization of a suitable di-electrophile with a primary amine. In this proposed synthesis, diethyl 2,2-bis(chloromethyl)malonate serves as the di-electrophile, and benzylamine acts as the nucleophile to form the azetidine ring.

The overall reaction is as follows:

Caption: Synthetic scheme for Diethyl 1-benzylazetidine-3,3-dicarboxylate.

Experimental Protocol

Materials:

-

Diethyl 2,2-bis(chloromethyl)malonate

-

Benzylamine

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of diethyl 2,2-bis(chloromethyl)malonate (1 equivalent) in anhydrous acetonitrile, add anhydrous sodium carbonate (2.5 equivalents) and benzylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield diethyl 1-benzylazetidine-3,3-dicarboxylate as a liquid.

Characterization Data

The structural confirmation of the synthesized diethyl 1-benzylazetidine-3,3-dicarboxylate is achieved through various spectroscopic techniques. Below is a summary of the expected physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.35 g/mol |

| Physical Form | Liquid |

| Storage Temperature | Refrigerator |

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for diethyl 1-benzylazetidine-3,3-dicarboxylate. These predictions are based on typical chemical shift values for analogous structures.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | m | 5H | Aromatic protons (Ph-H) |

| 4.20 | q | 4H | Methylene protons of ethyl esters (-OCH₂CH₃) |

| 3.65 | s | 2H | Benzyl methylene protons (N-CH₂-Ph) |

| 3.40 | s | 4H | Azetidine ring protons (-CH₂-N-CH₂-) |

| 1.25 | t | 6H | Methyl protons of ethyl esters (-OCH₂CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 170.5 | Carbonyl carbon of esters (-COO-) |

| 138.0 | Quaternary aromatic carbon (Ph-C) |

| 128.5 | Aromatic carbons (Ph-CH) |

| 127.0 | Aromatic carbons (Ph-CH) |

| 62.0 | Methylene carbon of ethyl esters (-OCH₂) |

| 60.0 | Benzyl methylene carbon (N-CH₂-Ph) |

| 58.0 | Azetidine ring carbons (-CH₂-N-CH₂-) |

| 55.0 | Quaternary carbon of azetidine ring (C-3) |

| 14.0 | Methyl carbon of ethyl esters (-CH₃) |

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 292.15

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of diethyl 1-benzylazetidine-3,3-dicarboxylate.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of diethyl 1-benzylazetidine-3,3-dicarboxylate. The outlined experimental protocol is based on established chemical principles for the formation of azetidine rings, and the provided characterization data offers a reliable reference for researchers. This information is intended to facilitate the efficient production and verification of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry.

An In-depth Technical Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 1-benzylazetidine-3,3-dicarboxylate is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties and its presence in a number of biologically active compounds. This technical guide provides a summary of the available physicochemical properties and related synthetic considerations for Diethyl 1-benzylazetidine-3,3-dicarboxylate.

Physicochemical Properties

A summary of the known physicochemical properties of Diethyl 1-benzylazetidine-3,3-dicarboxylate is presented below. It is important to note that while basic identifiers are readily available, comprehensive experimental data such as boiling point, density, and specific solubility values are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| CAS Number | 642411-11-8 | [1] |

| Physical Form | Liquid | |

| Purity | ≥95% - 97% | |

| Storage Temperature | Refrigerator | |

| IUPAC Name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |

| InChI | 1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| InChIKey | KGNAKGKJEBUHRV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate is not explicitly available in the reviewed scientific literature. However, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve a two-step process: the formation of the N-benzylazetidine-3,3-dicarboxylic acid core, followed by esterification.

Logical Synthesis Pathway

Caption: Plausible two-step synthesis of the target compound.

Experimental Considerations

Step 1: Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid

A reported method for the synthesis of the parent dicarboxylic acid involves the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.

-

Reaction: To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in an aqueous solution of sodium hydroxide and a nickel salt (e.g., nickel chloride), bromine is added slowly at a controlled temperature (e.g., 20°C).

-

Work-up: After the reaction is complete, the nickel hydroxide precipitate is removed by filtration. The filtrate is then evaporated to dryness. The resulting residue, containing the sodium salt of the desired product and sodium bromide, is then treated with ethanol to separate the inorganic salts. Subsequent acidification would yield N-benzyl-azetidine-3,3-dicarboxylic acid.

Step 2: Fischer Esterification

The resulting dicarboxylic acid can then be esterified to the desired diethyl ester via a Fischer esterification.

-

Reaction: The N-benzyl-azetidine-3,3-dicarboxylic acid would be dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is then heated under reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up and Purification: After cooling, the reaction mixture would be concentrated to remove the excess ethanol. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer would then be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude Diethyl 1-benzylazetidine-3,3-dicarboxylate. Further purification could be achieved by column chromatography on silica gel.

Spectral Data Analysis

No experimentally obtained spectra (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for Diethyl 1-benzylazetidine-3,3-dicarboxylate have been found in the surveyed literature. For definitive structural confirmation and purity assessment, it would be necessary to acquire this data.

Safety and Handling

Based on available safety data sheets for this compound and structurally related molecules, Diethyl 1-benzylazetidine-3,3-dicarboxylate should be handled with care in a well-ventilated laboratory environment.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a compound with potential applications in medicinal chemistry and drug discovery. While its basic chemical identifiers are known, a significant lack of publicly available experimental data on its specific physicochemical properties, a detailed synthesis protocol, and its spectral characteristics presents a challenge for researchers. The synthetic pathway outlined in this guide is based on established chemical principles and provides a logical starting point for its preparation in a laboratory setting. The acquisition and publication of comprehensive experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Diethyl 1-benzylazetidine-3,3-dicarboxylate CAS number 642411-11-8

CAS Number: 642411-11-8

This technical guide provides a comprehensive overview of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and organic synthesis. This document collates available data on its chemical properties, synthesis, and safety information.

Chemical and Physical Properties

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the benzyl group and the diethyl dicarboxylate moieties at the 1 and 3 positions, respectively, make it a versatile building block in medicinal chemistry. Azetidine scaffolds are increasingly utilized in drug design to enhance physicochemical properties such as metabolic stability and solubility.

Table 1: Physicochemical Properties of Diethyl 1-benzylazetidine-3,3-dicarboxylate

| Property | Value | Source(s) |

| CAS Number | 642411-11-8 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₄ | [2][3] |

| Molecular Weight | 291.34 g/mol | [2] |

| IUPAC Name | diethyl 1-benzylazetidine-3,3-dicarboxylate | [1] |

| Physical Form | Liquid | [1][3] |

| Purity | ≥95% to 97% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | KGNAKGKJEBUHRV-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid

A published method describes the synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid from N-benzyl-3,3-bis(hydroxymethyl)azetidine[4].

Experimental Protocol:

-

To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride hexahydrate (1.5 g), slowly add bromine (10.6 g) over 8 hours at 20°C.

-

Stir the mixture overnight.

-

Filter off the resulting green precipitate of nickel hydroxide.

-

Evaporate the filtrate to dryness.

-

Boil the residue in ethanol and separate the insoluble material, which contains the sodium salt of the desired product and sodium bromide.

-

Further workup of the insoluble material yields N-benzyl-azetidine-3,3-dicarboxylic acid.[4]

Esterification to Diethyl 1-benzylazetidine-3,3-dicarboxylate (General Procedure)

The dicarboxylic acid can be converted to its diethyl ester via Fischer esterification.

General Experimental Protocol:

-

Suspend N-benzyl-azetidine-3,3-dicarboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude Diethyl 1-benzylazetidine-3,3-dicarboxylate.

-

Purify the crude product by a suitable method, such as column chromatography.

Synthesis Workflow Diagram:

Biological Activity and Applications in Drug Development

As of the date of this document, no specific biological activity or application in drug development for Diethyl 1-benzylazetidine-3,3-dicarboxylate has been reported in peer-reviewed scientific literature. However, the azetidine motif is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules for biological screening.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for Diethyl 1-benzylazetidine-3,3-dicarboxylate are not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Safety and Handling

Based on commercially available safety data sheets, Diethyl 1-benzylazetidine-3,3-dicarboxylate is classified with a "Warning" signal word.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of Diethyl 1-benzylazetidine-3,3-dicarboxylate. This compound serves as a crucial building block in medicinal chemistry, most notably as a ligand in the development of novel platinum-based anticancer agents. This document includes detailed experimental protocols, a summary of physicochemical and spectroscopic data, and a discussion of its role in the design of next-generation chemotherapeutics.

Molecular Structure and Properties

Diethyl 1-benzylazetidine-3,3-dicarboxylate, with the CAS Number 642411-11-8, is a substituted azetidine derivative. The core of the molecule is a four-membered saturated heterocycle containing a nitrogen atom. This azetidine ring is substituted at the 1-position with a benzyl group and at the 3-position with two ethyl carboxylate groups.

The molecular formula for this compound is C₁₆H₂₁NO₄, and it has a molecular weight of approximately 291.35 g/mol .[1][2] It typically presents as a liquid at room temperature and is stored under refrigeration.[1][2]

Table 1: Physicochemical Properties of Diethyl 1-benzylazetidine-3,3-dicarboxylate

| Property | Value | Reference |

| CAS Number | 642411-11-8 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |

| Molecular Weight | 291.35 g/mol | [1][2] |

| IUPAC Name | Diethyl 1-benzyl-3,3-azetidinedicarboxylate | [1][2] |

| Physical Form | Liquid | [1][2] |

| Storage Temperature | Refrigerator | [1][2] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, signals for the methylene protons of the azetidine ring, and a characteristic quartet and triplet for the ethyl ester groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 3-position of the azetidine ring, the methylene carbons of the azetidine ring, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the ester groups, C-N stretching of the amine, and C-H stretching of the aromatic and aliphatic portions. |

| Mass Spectrometry | The molecular ion peak (M+) at m/z 291.15, along with fragmentation patterns corresponding to the loss of ethyl, ethoxycarbonyl, and benzyl groups. |

Synthesis and Experimental Protocols

The synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate can be achieved through a two-step process involving the synthesis of the parent dicarboxylic acid followed by esterification.

Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid

A reported method for the synthesis of the parent dicarboxylic acid involves the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.[3]

Experimental Protocol:

-

To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride hexahydrate (1.5 g), slowly add bromine (10.6 g) at 20°C over a period of 8 hours.[3]

-

Stir the resulting mixture overnight.[3]

-

Filter off the green precipitate of nickel hydroxide.[3]

-

Evaporate the filtrate to dryness.[3]

-

Boil the residue in ethanol and separate the insoluble material (the sodium salt of the desired product and sodium bromide).[3]

-

Work up the insoluble material to yield N-benzyl-azetidine-3,3-dicarboxylic acid.[3]

Esterification to Diethyl 1-benzylazetidine-3,3-dicarboxylate

The dicarboxylic acid can be converted to its diethyl ester via Fischer-Speier esterification.[4][5][6][7] This acid-catalyzed esterification is an equilibrium process.

General Experimental Protocol (Fischer Esterification):

-

Dissolve N-benzyl-azetidine-3,3-dicarboxylic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4][5]

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[4]

-

After completion of the reaction, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Diethyl 1-benzylazetidine-3,3-dicarboxylate.

-

Purify the product by column chromatography on silica gel.

Applications in Drug Development

The primary application of Diethyl 1-benzylazetidine-3,3-dicarboxylate and its derivatives in drug development is as a leaving group in novel platinum-based anticancer agents. Specifically, it is used to create analogues of oxaliplatin, a third-generation platinum drug.[4]

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are cornerstones of cancer chemotherapy.[5] Their mechanism of action involves the formation of platinum-DNA adducts, which ultimately leads to apoptosis of cancer cells. The ligands attached to the platinum center play a crucial role in the drug's activity, toxicity, and resistance profile.

In novel oxaliplatin derivatives, the 1-benzylazetidine-3,3-dicarboxylate anion serves as the leaving group. The rationale behind this molecular design is to modulate the reactivity and pharmacokinetic properties of the platinum complex to enhance its therapeutic index. Studies have shown that platinum complexes incorporating substituted benzylazetidine-3,3-dicarboxylate ligands exhibit significant in vitro cytotoxicity against various cancer cell lines, including human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549).[4]

The development of such new platinum complexes is a key strategy to overcome the limitations of existing platinum drugs, such as severe side effects and the development of drug resistance.

Conclusion

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its role as a tunable ligand in the design of new platinum-based anticancer agents highlights its importance for researchers and scientists in drug development. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and innovation in this promising area of cancer therapy.

References

- 1. 1-BENZYLAZETIDINE-3,3-DICARBOXYLIC ACID DIETHYL ESTER; C-8748 | Chemrio [chemrio.com]

- 2. Diethyl 1-benzylazetidine-3,3-dicarboxylate | 642411-11-8 [sigmaaldrich.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Diethyl 1-benzylazetidine-3,3-dicarboxylate: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a key heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, substituted with a benzyl group on the nitrogen and two ester functionalities at the 3-position, provides a unique three-dimensional framework. This structure serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, including spirocyclic and bicyclic compounds, and has shown particular promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Diethyl 1-benzylazetidine-3,3-dicarboxylate, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of Diethyl 1-benzylazetidine-3,3-dicarboxylate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 642411-11-8[1] |

| Molecular Formula | C₁₆H₂₁NO₄[2] |

| Molecular Weight | 291.34 g/mol [2] |

| Physical Form | Liquid[1] |

| Purity | ≥97% (commercially available)[1] |

| Storage | Refrigerator[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.2 ppm), the benzyl group (multiplets in the aromatic region of 7.2-7.4 ppm and a singlet for the benzylic methylene protons), and the azetidine ring protons (singlets or multiplets in the range of 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbons of the ester groups (around 170 ppm), the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon, the carbons of the ethyl groups, and the carbons of the azetidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found in the region of 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.34 m/z).

Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

The synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate can be achieved through a multi-step process, typically starting from diethyl malonate. A common strategy involves the formation of the azetidine ring via nucleophilic substitution reactions.

Experimental Protocol: Synthesis via N-Benzylation of Diethyl Azetidine-3,3-dicarboxylate

This protocol outlines a plausible synthetic route.

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

This reaction involves the base-catalyzed condensation of diethyl malonate with formaldehyde.

-

Reagents: Diethyl malonate, Formaldehyde solution (37%), Potassium Carbonate, Diethyl ether.

-

Procedure:

-

To a stirred solution of diethyl malonate in a suitable solvent, add a catalytic amount of potassium carbonate.

-

Slowly add formaldehyde solution at a controlled temperature.

-

After the reaction is complete, neutralize the mixture and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or crystallization.

-

Step 2: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

The diol from the previous step is converted to the corresponding dibromide using a suitable brominating agent.

-

Reagents: Diethyl 2,2-bis(hydroxymethyl)malonate, Phosphorus tribromide or another suitable brominating agent, Anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

Dissolve Diethyl 2,2-bis(hydroxymethyl)malonate in an anhydrous solvent and cool the solution in an ice bath.

-

Slowly add the brominating agent to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 3: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

The final step involves the cyclization of the dibromide with benzylamine to form the azetidine ring.

-

Reagents: Diethyl 2,2-bis(bromomethyl)malonate, Benzylamine, Base (e.g., potassium carbonate or triethylamine), Acetonitrile or DMF.

-

Procedure:

-

Dissolve Diethyl 2,2-bis(bromomethyl)malonate in a suitable solvent like acetonitrile or DMF.

-

Add benzylamine and a base (e.g., potassium carbonate) to the solution.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify Diethyl 1-benzylazetidine-3,3-dicarboxylate by column chromatography on silica gel.

-

Caption: Synthetic pathway to Diethyl 1-benzylazetidine-3,3-dicarboxylate.

Applications in Organic Synthesis

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a valuable intermediate for the construction of more elaborate molecular architectures. The presence of the two ester groups allows for a variety of chemical transformations.

Hydrolysis and Decarboxylation

The diethyl ester can be hydrolyzed to the corresponding N-benzyl-azetidine-3,3-dicarboxylic acid[3]. Subsequent decarboxylation can provide mono-substituted azetidine derivatives, which are useful building blocks in their own right.

Caption: Hydrolysis and decarboxylation of the title compound.

Use in Medicinal Chemistry

A significant application of this building block is in the synthesis of novel therapeutic agents. For instance, 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions have been utilized as leaving groups in the synthesis of innovative oxaliplatin derivatives with potential anticancer activity[4]. This highlights the role of the azetidine scaffold in modulating the pharmacological properties of established drugs.

Caption: Application in the synthesis of oxaliplatin derivatives.

Conclusion

Diethyl 1-benzylazetidine-3,3-dicarboxylate stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique structural features provide a robust platform for the creation of diverse and complex molecular entities with significant potential in drug discovery and materials science. The synthetic routes and chemical transformations outlined in this guide offer a solid foundation for researchers to explore the full potential of this important heterocyclic compound. Further investigations into its reactivity and applications are poised to uncover new and exciting avenues in chemical research.

References

- 1. Diethyl 1-benzylazetidine-3,3-dicarboxylate | 642411-11-8 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. prepchem.com [prepchem.com]

- 4. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to the Potential Applications of Substituted Azetidine-3,3-dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sterically constrained, four-membered azetidine ring system has emerged as a privileged scaffold in medicinal chemistry and beyond. This technical guide focuses on a specific, geminally disubstituted class: the substituted azetidine-3,3-dicarboxylates. These compounds offer a unique three-dimensional presentation of functional groups, making them attractive as rigid scaffolds for the design of bioactive molecules and as versatile building blocks in organic synthesis. This document provides an in-depth exploration of their synthesis, potential therapeutic applications as inhibitors of key biological targets, and emerging roles in materials science and catalysis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Azetidine-3,3-dicarboxylate Scaffold

The azetidine-3,3-dicarboxylate core, characterized by a four-membered nitrogen-containing ring with two ester or carboxylic acid functionalities attached to the same carbon atom, offers a unique combination of properties. The inherent ring strain of the azetidine moiety, coupled with the stereodefined positioning of substituents, provides a rigid framework that can be exploited to enhance binding affinity and selectivity for biological targets. The gem-dicarboxylate substitution pattern allows for diverse functionalization, enabling the exploration of a wide chemical space. This guide will delve into the synthetic strategies to access this valuable scaffold and explore its burgeoning applications.

Synthesis of Substituted Azetidine-3,3-dicarboxylates

The construction of the strained azetidine ring requires specific synthetic strategies. Several methods have been developed for the synthesis of N-substituted azetidine-3,3-dicarboxylates, primarily involving intramolecular cyclization reactions.

General Synthetic Approach: Intramolecular Cyclization

A common and effective method for the synthesis of N-substituted diethyl azetidine-3,3-dicarboxylates involves the intramolecular cyclization of a suitably functionalized malonate derivative.

Caption: General synthetic workflow for N-substituted azetidine-3,3-dicarboxylates.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

This protocol describes a two-step synthesis starting from diethyl malonate.

Step 1: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

-

To a stirred solution of diethyl malonate (1 equivalent) and paraformaldehyde (2.2 equivalents) in a suitable solvent (e.g., acetic acid), slowly add hydrobromic acid (HBr) in acetic acid (33% w/w, 4.4 equivalents) at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude diethyl 2,2-bis(bromomethyl)malonate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

-

To a solution of diethyl 2,2-bis(bromomethyl)malonate (1 equivalent) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF), add benzylamine (1.1 equivalents) and a base such as potassium carbonate (2.5 equivalents).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford diethyl 1-benzylazetidine-3,3-dicarboxylate.

Applications in Medicinal Chemistry

The rigid nature of the azetidine-3,3-dicarboxylate scaffold makes it an attractive template for the design of inhibitors targeting various enzymes and receptors.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis.[1] Its constitutive activation is implicated in numerous cancers, making it a prime therapeutic target.[2] Substituted azetidine derivatives have shown promise as potent and selective STAT3 inhibitors.[3] These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[4]

Caption: Inhibition of the STAT3 signaling pathway by azetidine-3,3-dicarboxylate derivatives.

Quantitative Data: STAT3 Inhibition

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| H172 (9f) | STAT3 | DNA-binding | 0.38 - 0.98 | [3] |

| H182 | STAT3 | DNA-binding | 0.38 - 0.98 | [3] |

| S3I-1757 | STAT3 SH2 Domain | Fluorescence Polarization | 13.5 ± 0.5 | [5] |

Experimental Protocol: Western Blot for STAT3 Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).[6][7]

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the azetidine-3,3-dicarboxylate inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

-

Experimental Protocol: Fluorescence Polarization Assay for STAT3-SH2 Domain Binding

This assay is used to determine if a compound directly binds to the STAT3 SH2 domain.[4][5][6][7]

-

Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the SH2 domain (e.g., 5-FAM-G(pTyr)LPQTV-NH2), and the test compound.

-

Assay Procedure:

-

In a 96-well black plate, incubate the STAT3 protein with various concentrations of the azetidine-3,3-dicarboxylate inhibitor in an assay buffer for a defined period (e.g., 60 minutes) at room temperature.

-

Add the fluorescently labeled phosphopeptide probe to each well.

-

Incubate for an additional period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent probe for binding to the STAT3 SH2 domain. The IC50 value can be calculated by plotting the change in polarization against the logarithm of the inhibitor concentration.

Inhibition of GABA Reuptake

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[8] Inhibition of GATs increases the synaptic concentration of GABA, leading to enhanced inhibitory neurotransmission, a mechanism that is therapeutically relevant for conditions like epilepsy and anxiety.[9] Certain azetidine derivatives have been identified as potent GABA uptake inhibitors.[10]

Caption: Mechanism of GABA reuptake inhibition by azetidine-3,3-dicarboxylate derivatives.

Quantitative Data: GABA Uptake Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 | [10] |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 | [10] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [10] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [10] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [10] |

Experimental Protocol: [³H]GABA Uptake Assay in HEK-293 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[11]

-

Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably expressing the desired human GAT subtype (e.g., hGAT-1, hGAT-3).

-

Assay Preparation:

-

Plate the cells in a 96-well plate and allow them to grow to confluency.

-

Prepare a range of concentrations of the azetidine-3,3-dicarboxylate test compound.

-

-

Uptake Assay:

-

Wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with the test compound or vehicle for a defined period (e.g., 10-20 minutes).

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 1-10 minutes) to ensure initial uptake rates are measured.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. The IC50 value is determined by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.

Emerging Applications

Beyond their established role in medicinal chemistry, substituted azetidine-3,3-dicarboxylates are finding applications in other areas of chemical science.

Polymer Chemistry

The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP) to produce polyamines.[12][13] While this area is still developing for the 3,3-dicarboxylate subclass, their bifunctional nature offers the potential for the synthesis of functional polymers with unique architectures and properties. The ester groups can be further modified post-polymerization to introduce a variety of functionalities.

Asymmetric Catalysis

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis.[14][15] The rigid azetidine backbone can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in various transformations. While the application of azetidine-3,3-dicarboxylates specifically as ligands is less explored, their C2-symmetric nature upon appropriate N-substitution makes them promising candidates for the development of novel chiral catalysts.

Conclusion

Substituted azetidine-3,3-dicarboxylates represent a versatile and increasingly important class of molecules. Their rigid, three-dimensional structure and tunable physicochemical properties make them highly valuable scaffolds in drug discovery, particularly for the development of potent and selective enzyme and receptor inhibitors. The synthetic methodologies for their preparation are becoming more robust, allowing for the creation of diverse libraries for biological screening. Furthermore, their potential in materials science and catalysis is beginning to be recognized, opening up new avenues for research and application. This technical guide provides a solid foundation for researchers interested in exploring the rich chemistry and diverse potential of this fascinating heterocyclic core.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and ability to serve as a versatile synthetic handle has positioned it at the forefront of drug discovery efforts across multiple therapeutic areas. This technical guide provides a comprehensive overview of the strategies, methodologies, and key findings in the development of novel bioactive compounds utilizing the azetidine core. We present quantitative data on structure-activity relationships (SAR), detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to empower researchers in this dynamic field.

The inherent ring strain of the azetidine moiety, intermediate between that of aziridines and pyrrolidines, provides a unique conformational constraint that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1][2] This often leads to enhanced binding affinity and selectivity. Furthermore, the introduction of the polar azetidine ring can improve critical physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, making it an attractive component in the design of therapeutics for oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3]

Quantitative Bioactivity Data of Azetidine Derivatives

The following tables summarize the in vitro bioactivity of various classes of azetidine-containing compounds, providing a comparative analysis of their potency against different biological targets.

Table 1: Efficacy of Azetidine-Based STAT3 Inhibitors

| Compound | Target Domain | Cancer Cell Line | IC50 (µM) | Selectivity Notes | Reference |

| 5a | SH2 | - (in vitro) | 0.55 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4] |

| 5o | SH2 | - (in vitro) | 0.38 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4][5] |

| 8i | SH2 | - (in vitro) | 0.34 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4][5] |

| H182 | SH2 | - (in vitro) | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) | [5][6] |

| 7g | SH2 | MDA-MB-231 (Breast) | 0.9 - 1.9 (EC50) | Weaker effects on cells without constitutively active STAT3 | [4] |

| 9k | SH2 | MDA-MB-468 (Breast) | 0.9 - 1.9 (EC50) | Weaker effects on cells without constitutively active STAT3 | [4] |

IC50 values represent the concentration required to inhibit 50% of STAT3 DNA-binding activity in vitro. EC50 values represent the concentration required to achieve 50% of the maximum effect in cell-based assays.

Table 2: Antibacterial Activity of Azetidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Standard Drug | Reference |

| Azetidine-2-one Sulphonyl Derivatives | S. aureus | 6.5 | Ampicillin | [7] |

| B. pumillus | 12.5 | Ampicillin | [7] | |

| E. coli | 22 | Ampicillin | [7] | |

| P. aeruginosa | 25 | Ampicillin | [7] | |

| Fluoroquinolone-Azetidine Hybrids (6i) | Methicillin-resistant S. aureus (MRSA) | 0.25 - 16.00 | - | [8] |

| E. coli (ATCC 35218) | 0.25 - 16.00 | - | [8] | |

| BGAz Series | M. tuberculosis (MDR-TB) | <10 | - | [2][3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Efficacy of Azetidine-Based GABA Uptake Inhibitors

| Compound | Target | IC50 (µM) | Notes | Reference |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | 4,4-diphenylbutenyl moiety | [9] |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | [9] |

| Compound 12d | GAT-3 | 15.3 | β-alanine analog | [9] |

| Compound 18b | GAT-1 | 26.6 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | [9] |

| Compound 18e | GAT-3 | 31.0 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | [9] |

GAT (GABA Transporter) subtypes 1 and 3 are key regulators of GABAergic neurotransmission.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the advancement of drug discovery. The following sections provide methodologies for key synthetic and biological evaluation procedures.

Synthesis Protocol: General Synthesis of Azetidin-2-ones from Schiff Bases

This protocol describes a common method for synthesizing the azetidin-2-one (β-lactam) ring, a core component of many bioactive molecules, via cycloaddition.

Materials:

-

Appropriate aromatic aldehyde

-

Appropriate primary amine (e.g., substituted aniline)

-

Dry solvent (e.g., 1,4-dioxane)

-

Triethylamine (Et3N)

-

Chloroacetyl chloride

-

Stirring apparatus and standard glassware

-

Ice bath

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol). Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base (imine) can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, remove the solvent under reduced pressure. The crude Schiff base can be purified by recrystallization or used directly in the next step.

-

Cycloaddition Reaction: Dissolve the synthesized Schiff base (1 equivalent) in dry 1,4-dioxane.[10] Add triethylamine (1.2 equivalents) to the solution, which acts as a base to neutralize the HCl generated during the reaction.[10]

-

Cool the mixture in an ice bath to 0-5°C with continuous stirring.[10]

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC. Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude azetidin-2-one derivative.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure azetidin-2-one compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its purity by HPLC.

Biological Assay Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][12]

Materials:

-

96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Azetidine test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile saline

-

Spectrophotometer (for inoculum standardization)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

-

In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14] This creates a gradient of compound concentrations.

-

Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative/sterility control (MHB only).[14]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[13]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[11]

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect (plaque formation) of a lytic virus.[1][15]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock with a known titer (PFU/mL)

-

Azetidine test compounds

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., medium containing 1% methylcellulose or Avicel)

-

Crystal violet staining solution

-

Formaldehyde solution (4%)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the azetidine test compound in cell culture medium at 2x the final desired concentrations.

-

Cell Treatment and Infection: Remove the growth medium from the confluent cell monolayers. Add the diluted test compounds to the wells. Include a "no drug" control (virus only) and a "cell control" (no virus, no drug).

-

Infect the cells (excluding the cell control wells) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).[1]

-

Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[1]

-

Overlay Application: After incubation, remove the inoculum containing the compound and virus. Gently add 2-3 mL of the overlay medium (containing the respective concentrations of the test compound) to each well. The overlay restricts virus spread to adjacent cells, leading to localized plaque formation.[16]

-

Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

-

Fixation and Staining: Carefully remove the overlay medium. Fix the cells by adding 1 mL of 4% formaldehyde solution and incubate for at least 30 minutes. Remove the formaldehyde and stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.[1]

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualization of Pathways and Workflows

Understanding the molecular context and the overall discovery process is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by azetidine compounds and a typical workflow for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. bioagilytix.com [bioagilytix.com]

An In-depth Technical Guide to the Exploratory Reactions of Diethyl 1-benzylazetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a versatile synthetic intermediate characterized by a strained four-membered azetidine ring, a protective N-benzyl group, and geminal diester functionalities. This unique combination of features makes it a valuable building block in medicinal chemistry and drug discovery, offering pathways to novel scaffolds and analogues of bioactive molecules. The inherent ring strain of the azetidine core, coupled with the reactivity of the ester groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key exploratory reactions of Diethyl 1-benzylazetidine-3,3-dicarboxylate, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Reactions and Methodologies

The chemical versatility of Diethyl 1-benzylazetidine-3,3-dicarboxylate allows for several key transformations targeting the ester functionalities, the N-benzyl group, and the azetidine ring itself. These reactions include hydrolysis, reduction, debenzylation, and decarboxylation.

Hydrolysis of the Diester

The hydrolysis of the diethyl ester groups can be controlled to yield either the monoester or the fully hydrolyzed dicarboxylic acid, both of which are valuable intermediates for further functionalization.

General Experimental Protocol (Adapted):

To a solution of Diethyl 1-benzylazetidine-3,3-dicarboxylate in a mixture of ethanol and water, 1.0 to 1.2 equivalents of sodium hydroxide (NaOH) are added. The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monoester while minimizing the formation of the diacid. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

Quantitative Data (Representative):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl 1-benzylazetidine-3,3-dicarboxylate | 1.2 eq. NaOH | 10% Water-Ethanol | 40 | 4-8 | Monoethyl 1-benzylazetidine-3-carboxylate-3-carboxylate | 20-80 |

Note: Yields are representative for selective monohydrolysis of symmetric diesters and may vary for the specific substrate.

Complete hydrolysis to the corresponding dicarboxylic acid is typically achieved using an excess of a strong base, such as sodium hydroxide or potassium hydroxide, in a refluxing aqueous or alcoholic solvent. The resulting diacid can then be isolated by acidification of the reaction mixture.

Experimental Protocol:

A mixture of Diethyl 1-benzylazetidine-3,3-dicarboxylate and an excess of aqueous sodium hydroxide is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid, which is then collected by filtration.

Alternatively, the synthesis of the parent N-benzyl-azetidine-3,3-dicarboxylic acid has been reported via the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.[2] In this procedure, bromine is slowly added to a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in an aqueous solution of sodium hydroxide and nickel chloride.[2] After stirring overnight, the product is isolated after workup.[2]

Quantitative Data for Oxidation Route:

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| N-benzyl-3,3-bis(hydroxymethyl)azetidine | Br₂, NaOH, NiCl₂·6H₂O | Water | 20 | 8 | N-benzyl-azetidine-3,3-dicarboxylic acid |

Note: Specific yield is not reported in the provided source.

Reduction of the Diester to 1-Benzylazetidine-3,3-dimethanol

The reduction of the geminal diester groups to the corresponding diol, 1-benzylazetidine-3,3-dimethanol, is a key transformation that provides a versatile intermediate for further derivatization. This reduction is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol:

To a stirred suspension of an excess of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)) under an inert atmosphere, a solution of Diethyl 1-benzylazetidine-3,3-dicarboxylate in the same solvent is added dropwise at a low temperature (e.g., 0 °C).[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.[5] The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.[5] The resulting solid is filtered off, and the organic filtrate is dried and concentrated to afford the diol.

Quantitative Data (Representative):

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl 1-benzylazetidine-3,3-dicarboxylate | LiAlH₄ (excess) | Anhydrous THF | 0 to reflux | 4-16 | 1-Benzylazetidine-3,3-dimethanol | High (typically >80) |

Note: Yields are representative for LiAlH₄ reductions of esters.

Debenzylation to Diethyl Azetidine-3,3-dicarboxylate

The removal of the N-benzyl protecting group is a crucial step to enable further functionalization of the azetidine nitrogen. Catalytic hydrogenation is the most common and effective method for N-debenzylation.

Experimental Protocol:

A solution of Diethyl 1-benzylazetidine-3,3-dicarboxylate in a suitable solvent, such as methanol or ethanol, is subjected to hydrogenation in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6] The reaction is carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature.[6] Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the debenzylated product.

Quantitative Data (Representative):

| Reactant | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl 1-benzylazetidine-3,3-dicarboxylate | 5-10% Pd/C | Methanol | 1 atm (balloon) | Room Temp. | 1-20 | Diethyl azetidine-3,3-dicarboxylate | >95 |

Note: Yields are representative for catalytic debenzylation reactions.

Decarboxylation to 1-Benzyl-3-carboxy-azetidine

Following the complete hydrolysis of the diester to 1-benzylazetidine-3,3-dicarboxylic acid, one of the carboxylic acid groups can be removed through decarboxylation. This reaction is analogous to the decarboxylation of malonic acid derivatives, which typically occurs upon heating.[7]

Experimental Protocol:

A mixture of the disodium salt of N-benzylazetidine-3,3-dicarboxylic acid is dissolved in a mixture of toluene and acetic acid.[8] The mixture is heated to reflux with a Dean-Stark trap to remove the water-acetic acid azeotrope.[8] After the evolution of carbon dioxide ceases, the reaction mixture is cooled, and the product, N-benzyl-3-carboxy-azetidine, is isolated after filtration and distillation.[8]

Quantitative Data:

| Reactant | Reagents/Solvent | Condition | Product |

| Disodium salt of N-benzylazetidine-3,3-dicarboxylic acid | Toluene/Acetic Acid | Reflux | N-benzyl-3-carboxy-azetidine |

Note: A specific yield was not provided in the source, but 4.5 g of product was obtained from 7.5 g of starting salt mixture.[8]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key exploratory reactions of Diethyl 1-benzylazetidine-3,3-dicarboxylate.

Conclusion

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a highly valuable and versatile building block for the synthesis of novel and diverse molecular architectures. The exploratory reactions detailed in this guide—hydrolysis, reduction, debenzylation, and decarboxylation—provide a foundational toolkit for researchers and drug development professionals. The ability to selectively manipulate the functional groups of this molecule opens up a wide range of possibilities for creating libraries of compounds with potential therapeutic applications. The provided protocols and data, while in some cases adapted from analogous systems, offer a solid starting point for the practical application of these transformations in a laboratory setting. Further exploration of other reactions, such as ring-opening and functionalization at the C2 and C4 positions, will undoubtedly continue to expand the synthetic utility of this important azetidine derivative.

References

- 1. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. orgsyn.org [orgsyn.org]

- 6. qualitas1998.net [qualitas1998.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: N-Debenzylation of Diethyl 1-benzylazetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-debenzylation of diethyl 1-benzylazetidine-3,3-dicarboxylate, a key transformation in the synthesis of various biologically active compounds and complex heterocyclic scaffolds. The azetidine core is a valuable motif in medicinal chemistry, and the removal of the N-benzyl protecting group is a critical step to enable further functionalization.[1] The protocols described herein focus on palladium-catalyzed hydrogenolysis, a widely used and efficient method for N-debenzylation.

Introduction

The N-benzyl group is a common protecting group for secondary amines due to its stability under a range of reaction conditions. Its removal is typically achieved through hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond using hydrogen gas in the presence of a palladium catalyst.[2][3][4][5] Variations of this method, such as catalytic transfer hydrogenation, offer milder conditions and avoid the need for pressurized hydrogen gas, making them attractive alternatives in many laboratory settings.[6][7][8][9][10]

This application note details two primary protocols for the N-debenzylation of diethyl 1-benzylazetidine-3,3-dicarboxylate:

-

Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas: A standard and highly effective method.

-

Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate: A convenient alternative that does not require a hydrogen gas cylinder.

Data Presentation

The following table summarizes the key parameters for the two N-debenzylation protocols. These values represent typical starting points, and optimization may be required for specific experimental setups.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |

| Substrate | Diethyl 1-benzylazetidine-3,3-dicarboxylate | Diethyl 1-benzylazetidine-3,3-dicarboxylate |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 mol% | 10-20 mol% (by weight equal to substrate) |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Methanol (MeOH) |

| Temperature | Room Temperature | Reflux |

| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |

| Reaction Time | 4-24 hours | 1-6 hours |

| Work-up | Filtration, Concentration | Filtration, Concentration, Extraction |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes the N-debenzylation of diethyl 1-benzylazetidine-3,3-dicarboxylate using a palladium on carbon catalyst and hydrogen gas.

Materials:

-

Diethyl 1-benzylazetidine-3,3-dicarboxylate

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Celite® or other filtration aid

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 eq).

-

Dissolve the substrate in an appropriate volume of methanol or ethanol (e.g., 0.1 M concentration).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

-

Seal the flask and purge the system with the inert gas.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude diethyl azetidine-3,3-dicarboxylate.

-

Purify the product by silica gel column chromatography if necessary.